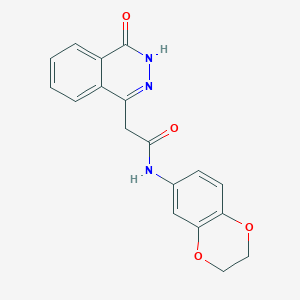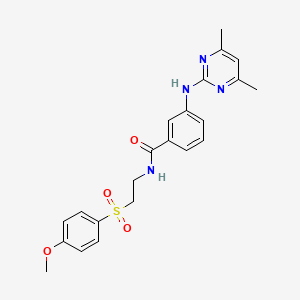![molecular formula C20H18ClN3O2 B14934611 7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one](/img/structure/B14934611.png)
7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one is a quinoline derivative known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one typically involves the reaction of 7-chloroquinoline with 4-phenylpiperazine under specific conditions. One common method includes the use of ultrasound irradiation to facilitate the reaction, which has been shown to enhance the yield and purity of the product . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can be employed to make the production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems to achieve the desired products .
Major Products Formed
Applications De Recherche Scientifique
7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one has been extensively studied for its scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death . Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial agent with additional hydroxyl groups, enhancing its solubility and efficacy.
Quinoline N-oxides: Derivatives with enhanced biological activities due to the presence of the N-oxide functional group.
Uniqueness
7-chloro-3-[(4-phenylpiperazin-1-yl)carbonyl]quinolin-4(1H)-one stands out due to its unique combination of a quinoline core and a phenylpiperazine moiety, which imparts distinct biological activities and potential therapeutic applications . Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in medicinal chemistry .
Propriétés
Formule moléculaire |
C20H18ClN3O2 |
|---|---|
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
7-chloro-3-(4-phenylpiperazine-1-carbonyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C20H18ClN3O2/c21-14-6-7-16-18(12-14)22-13-17(19(16)25)20(26)24-10-8-23(9-11-24)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,22,25) |
Clé InChI |
PZASOZNMMCVUIG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-hydroxyphthalazin-1-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B14934536.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B14934537.png)
![4-tert-butyl-10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione](/img/structure/B14934543.png)
![4-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid](/img/structure/B14934548.png)

![ethyl (2-{[(5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolin-3a(1H)-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate (non-preferred name)](/img/structure/B14934557.png)
![Methyl 4-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B14934560.png)
![N-[3-(acetylamino)phenyl]-2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14934568.png)
![5-{2-Oxo-2-[4-(propan-2-ylsulfonyl)piperazin-1-yl]ethyl}-3-phenylimidazolidine-2,4-dione](/img/structure/B14934570.png)
![N-cyclooctyl-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B14934574.png)
![(5-bromofuran-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B14934585.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]ethanone](/img/structure/B14934606.png)
![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B14934608.png)
